molecular formula C8H17NO B13403198 1-(ethylamino)Cyclopentanemethanol

1-(ethylamino)Cyclopentanemethanol

Cat. No.: B13403198
M. Wt: 143.23 g/mol
InChI Key: FIMCKIHDTUOLJU-UHFFFAOYSA-N
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Description

1-(Ethylamino)Cyclopentanemethanol is a chemical compound belonging to the class of cyclopentane derivatives It is characterized by the presence of an ethylamino group attached to the cyclopentane ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylamino)Cyclopentanemethanol can be synthesized through the reaction of cyclopentanone with ethylamine in the presence of a reducing agent. The reaction typically involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as anhydrous benzene, toluene, or xylene, with azeotropic removal of water to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and drying agents, such as molecular sieves, may also be employed to improve the reaction rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylamino)Cyclopentanemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine intermediate formed during synthesis can be reduced to yield the final product.

    Substitution: The ethylamino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

1-(Ethylamino)Cyclopentanemethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(ethylamino)Cyclopentanemethanol involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The hydroxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions. These molecular interactions can modulate biological pathways and result in various effects .

Comparison with Similar Compounds

Uniqueness: 1-(Ethylamino)Cyclopentanemethanol is unique due to the presence of both the ethylamino and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a versatile compound in scientific research and industrial processes .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[1-(ethylamino)cyclopentyl]methanol

InChI

InChI=1S/C8H17NO/c1-2-9-8(7-10)5-3-4-6-8/h9-10H,2-7H2,1H3

InChI Key

FIMCKIHDTUOLJU-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCC1)CO

Origin of Product

United States

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